8-(6-Chloropyrimidin-4-yl)oxyquinoline
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Overview
Description
8-(6-Chloropyrimidin-4-yl)oxyquinoline is a heterocyclic compound that combines a quinoline ring with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloropyrimidin-4-yl)oxyquinoline typically involves the reaction of 6-chloropyrimidine with 8-hydroxyquinoline. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(6-Chloropyrimidin-4-yl)oxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene
Major Products Formed
Nucleophilic Substitution: Amino or thio-substituted derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Coupling Reactions: Biaryl derivatives
Scientific Research Applications
8-(6-Chloropyrimidin-4-yl)oxyquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Biological Research: The compound is used in studying cellular pathways and mechanisms, particularly in cancer research and neurobiology.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds .
Mechanism of Action
The mechanism of action of 8-(6-Chloropyrimidin-4-yl)oxyquinoline varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinase activity by occupying the ATP-binding site, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with antiseptic and disinfectant properties.
6-Chloropyrimidine: A precursor used in the synthesis of various heterocyclic compounds.
Quinoline Derivatives: Compounds with diverse biological activities, including antimalarial and anticancer properties
Uniqueness
8-(6-Chloropyrimidin-4-yl)oxyquinoline is unique due to its combined structural features of quinoline and chloropyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C13H8ClN3O |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
8-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-12(17-8-16-11)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChI Key |
JZDRSPLWHABZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)N=CC=C2 |
Origin of Product |
United States |
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